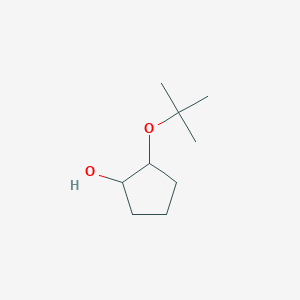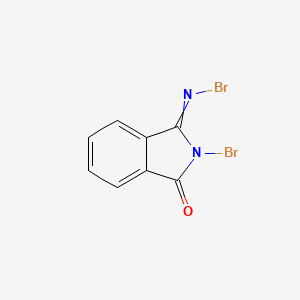![molecular formula C14H14ClNO2 B12550035 {4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol CAS No. 146664-23-5](/img/structure/B12550035.png)
{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol is a chemical compound with the molecular formula C13H12ClNO2 It is known for its unique structure, which includes a chloro group, a hydroxymethyl group, and an anilino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol typically involves the reaction of 4-chloro-2-nitrobenzaldehyde with 2-aminobenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group, followed by the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrobenzaldehyde: A precursor in the synthesis of {4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol.
2-Aminobenzyl alcohol: Another precursor used in the synthesis.
4-Chloro-2-aminophenol: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Properties
CAS No. |
146664-23-5 |
|---|---|
Molecular Formula |
C14H14ClNO2 |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
[4-chloro-2-[2-(hydroxymethyl)anilino]phenyl]methanol |
InChI |
InChI=1S/C14H14ClNO2/c15-12-6-5-11(9-18)14(7-12)16-13-4-2-1-3-10(13)8-17/h1-7,16-18H,8-9H2 |
InChI Key |
SRLAQXWXZNPSGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC2=C(C=CC(=C2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
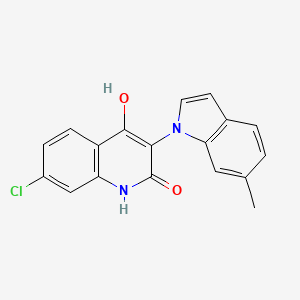
![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)

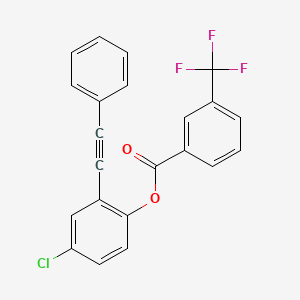
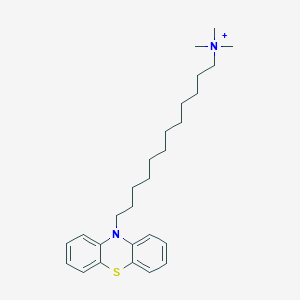

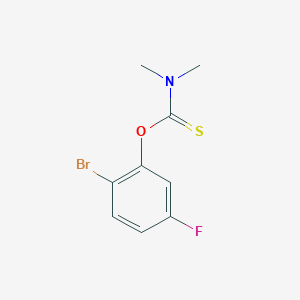
![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)
![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)


